

# 3-(2-Nitrophenyl)-1H-pyrazole CAS number and molecular structure

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## Compound of Interest

Compound Name: 3-(2-Nitrophenyl)-1H-pyrazole

Cat. No.: B1301763

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## In-depth Technical Guide: 3-(2-Nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(2-Nitrophenyl)-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, molecular structure, physicochemical properties, and key experimental protocols. Furthermore, it explores its biological significance, with a focus on its role in inflammatory pathways.

### Core Compound Identity

Chemical Name: **3-(2-Nitrophenyl)-1H-pyrazole** CAS Number: 59844-05-2 Molecular Formula: C<sub>9</sub>H<sub>7</sub>N<sub>3</sub>O<sub>2</sub>

### Molecular Structure

The molecular structure of **3-(2-Nitrophenyl)-1H-pyrazole** consists of a pyrazole ring substituted at the 3-position with a 2-nitrophenyl group.

SMILES Representation: O=[N+]([O-])c1ccccc1c2cc[nH]n2

Visual Representation:

Caption: Molecular structure of **3-(2-Nitrophenyl)-1H-pyrazole**.

## Physicochemical Data

Quantitative data for **3-(2-Nitrophenyl)-1H-pyrazole** and its isomer, 3-(3-nitrophenyl)-1H-pyrazole, are summarized below for comparison. While specific experimental data for the 2-nitro isomer is limited in publicly available literature, computed properties provide valuable estimates.

Property	3-(2-Nitrophenyl)-1H-pyrazole (Computed)	3-(3-Nitrophenyl)-1H-pyrazole (Experimental/Computed)
Molecular Weight	189.17 g/mol	189.17 g/mol [1]
LogP	1.7 (estimated)	1.7 (Computed)[1]
Topological Polar Surface Area	74.5 Å <sup>2</sup> (Computed)	74.5 Å <sup>2</sup> (Computed)[1]
Solubility	Data not available	11.7 µg/mL (at pH 7.4, Experimental)[1]
CAS Number	59844-05-2	59843-77-5[1]

## Experimental Protocols

While a specific, detailed synthesis protocol for **3-(2-Nitrophenyl)-1H-pyrazole** is not readily available in the cited literature, a general and adaptable method for the synthesis of substituted pyrazoles can be derived from protocols for analogous compounds. The following is a representative protocol based on the synthesis of 3,5-Dimethyl-4-(4'-Nitrophenyl)-1H-Pyrazole, which can be adapted by using the appropriate precursors.[2]

### Synthesis of a Substituted Nitrophenyl-Pyrazole (Adapted Method)

Objective: To synthesize a nitrophenyl-substituted pyrazole via a condensation reaction.

Materials:

- Appropriate  $\alpha,\beta$ -unsaturated ketone precursor (e.g., 1-(2-nitrophenyl)ethanone to be reacted with a suitable reagent to form the pyrazole ring)
- Hydrazine hydrate
- Ethanol
- Glacial acetic acid (optional, as catalyst)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the  $\alpha,\beta$ -unsaturated ketone precursor (1.0 equivalent) in ethanol.
- **Addition of Hydrazine:** To the stirred solution, add hydrazine hydrate (1.1-1.5 equivalents). If the reaction is slow, a catalytic amount of glacial acetic acid can be added.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pyrazole product.

**Characterization:** The structure and purity of the synthesized compound should be confirmed using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Biological Activity and Signaling Pathways

Nitrophenyl-substituted pyrazole derivatives have garnered significant attention for their potential pharmacological activities, particularly as anti-inflammatory and antimicrobial agents.  
[3]

## Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Several studies have indicated that pyrazole derivatives can exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[4]

The diagram below illustrates the proposed mechanism of action where **3-(2-Nitrophenyl)-1H-pyrazole** or similar derivatives may inhibit the NF-κB signaling cascade.



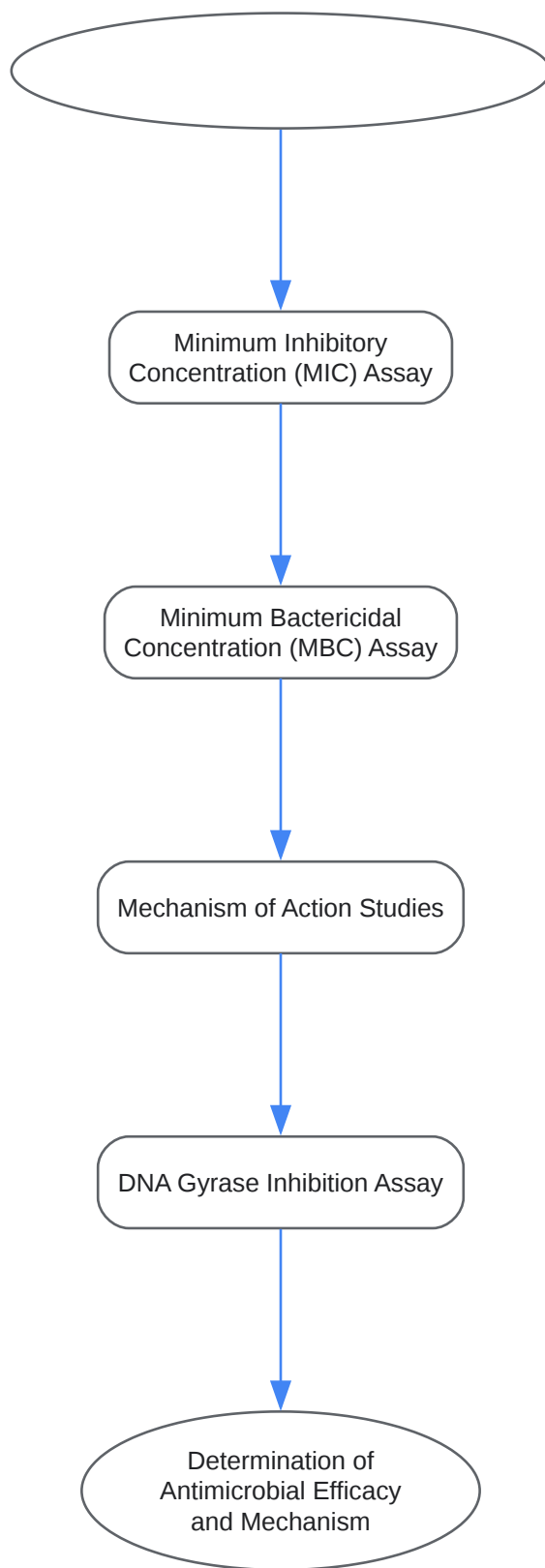
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Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

## Antimicrobial Activity

Various pyrazole derivatives have demonstrated promising antimicrobial properties.[3][6] The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes that are not present in mammalian cells, making them attractive targets for novel antibiotic development.[7] One such target is DNA gyrase, an enzyme crucial for bacterial DNA replication.[6]

The following workflow outlines the general process for evaluating the antimicrobial potential of a compound like **3-(2-Nitrophenyl)-1H-pyrazole**.



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Caption: Workflow for antimicrobial activity evaluation.

## Conclusion

**3-(2-Nitrophenyl)-1H-pyrazole** represents a valuable scaffold for the development of new therapeutic agents. Its potential anti-inflammatory and antimicrobial activities, likely mediated through the inhibition of pathways such as NF- $\kappa$ B and bacterial DNA gyrase, warrant further investigation. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to explore the full potential of this and related pyrazole derivatives in drug discovery and development.

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